4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid
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Overview
Description
“(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid” is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 . It is used for proteomics research .
Molecular Structure Analysis
The SMILES string for this compound isCOC1=C(C=C2CN(CCC2=C1)CC(=O)O)OC
. This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 416.2±45.0 °C, and its predicted density is 1.210±0.06 g/cm3 . The predicted pKa is 2.34±0.10 .Scientific Research Applications
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives have been extensively studied for their diverse pharmacological properties. These compounds, characterized by a benzene ring fused to a pyridine ring, exhibit a broad spectrum of biological activities. Research indicates that isoquinoline derivatives possess anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. This wide range of activities makes isoquinoline derivatives, including compounds structurally related to 4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid, crucial for the development of novel pharmacotherapeutics (Danao et al., 2021).
Antioxidant Properties and Applications
The antioxidant properties of phenolic compounds, such as Chlorogenic Acid (CGA), have garnered attention due to their significant therapeutic roles. CGA, a biologically active dietary polyphenol found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities. These properties suggest that compounds with similar structures or functional groups, including isoquinoline derivatives, could also have potential as natural antioxidants or therapeutic agents in treating various disorders (Naveed et al., 2018).
Environmental and Analytical Applications
Research on the sorption of herbicides to soil and organic matter, including studies on phenoxy herbicides like 2,4-D, highlights the environmental relevance of analyzing and understanding the behavior of chemical compounds in natural settings. This knowledge is crucial for developing strategies to mitigate environmental contamination and for the creation of more environmentally friendly chemical compounds (Werner et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-12-7-10-5-6-16(14(17)3-4-15(18)19)9-11(10)8-13(12)21-2/h7-8H,3-6,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYJSJDCZIDPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid |
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